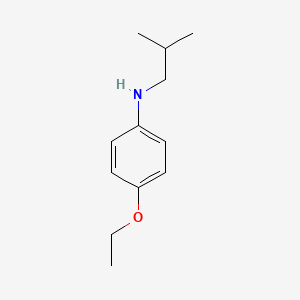
(4-Ethoxyphenyl)isobutylamin
Übersicht
Beschreibung
This compound has garnered significant interest due to its unique biological and chemical properties. It is characterized by the presence of an ethoxy group attached to the phenyl ring and an isobutylamine moiety.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxyphenyl)isobutylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Biochemische Analyse
Biochemical Properties
(4-Ethoxyphenyl)isobutylamine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which catalyzes the oxidation of monoamines. This interaction can influence the levels of neurotransmitters in the brain, affecting mood and behavior. Additionally, (4-Ethoxyphenyl)isobutylamine can bind to trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter release and synaptic function .
Cellular Effects
The effects of (4-Ethoxyphenyl)isobutylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Ethoxyphenyl)isobutylamine has been shown to affect the cAMP signaling pathway, which plays a critical role in regulating cellular responses to hormones and neurotransmitters. This compound can also alter gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (4-Ethoxyphenyl)isobutylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, (4-Ethoxyphenyl)isobutylamine can inhibit the activity of monoamine oxidase, resulting in increased levels of monoamines in the brain. This inhibition can affect neurotransmitter metabolism and signaling, influencing mood and cognitive functions. Additionally, (4-Ethoxyphenyl)isobutylamine can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the production of proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Ethoxyphenyl)isobutylamine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that (4-Ethoxyphenyl)isobutylamine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to (4-Ethoxyphenyl)isobutylamine can lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression, which can affect cell growth and differentiation .
Dosage Effects in Animal Models
The effects of (4-Ethoxyphenyl)isobutylamine vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and mood by increasing the levels of neurotransmitters in the brain. At high doses, (4-Ethoxyphenyl)isobutylamine can have toxic effects, such as inducing oxidative stress and apoptosis in neuronal cells. Studies have shown that there is a threshold dose above which the adverse effects of (4-Ethoxyphenyl)isobutylamine become significant, highlighting the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
(4-Ethoxyphenyl)isobutylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by monoamine oxidase, which catalyzes its oxidation to produce corresponding aldehydes and amines. This compound can also influence metabolic flux by altering the activity of enzymes involved in neurotransmitter synthesis and degradation, affecting the levels of metabolites in the brain .
Transport and Distribution
The transport and distribution of (4-Ethoxyphenyl)isobutylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier and accumulate in the brain, where it interacts with neurotransmitter receptors and enzymes. Additionally, (4-Ethoxyphenyl)isobutylamine can be transported within cells by vesicular monoamine transporters, which facilitate its uptake and storage in synaptic vesicles .
Subcellular Localization
The subcellular localization of (4-Ethoxyphenyl)isobutylamine is crucial for its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles, where it interacts with enzymes and receptors involved in neurotransmitter metabolism and signaling. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of (4-Ethoxyphenyl)isobutylamine to specific cellular compartments, affecting its activity and function .
Vorbereitungsmethoden
The synthesis of (4-Ethoxyphenyl)isobutylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and isobutylamine.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (4-Ethoxyphenyl)isobutylamine.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(4-Ethoxyphenyl)isobutylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of (4-Ethoxyphenyl)isobutylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake . The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(4-Ethoxyphenyl)isobutylamine can be compared with other phenylethylamine derivatives, such as:
4-Methoxyphenylisobutylamine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Hydroxyphenylisobutylamine: Contains a hydroxy group, leading to different chemical and biological properties.
4-Chlorophenylisobutylamine: Substitution with a chlorine atom, affecting its reactivity and biological activity.
The uniqueness of (4-Ethoxyphenyl)isobutylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKUPXBJURHMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


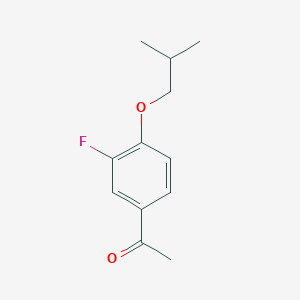
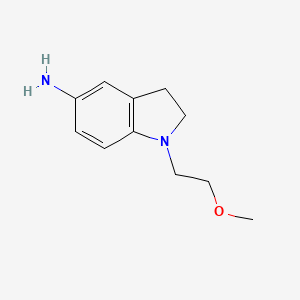
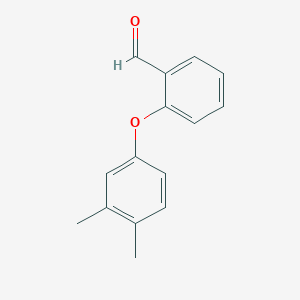
![2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid](/img/structure/B1385765.png)
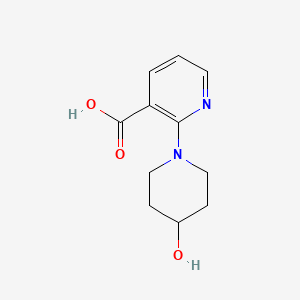

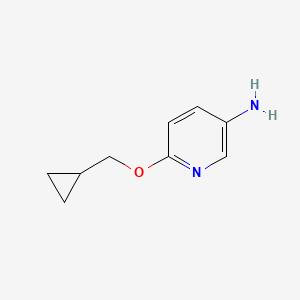
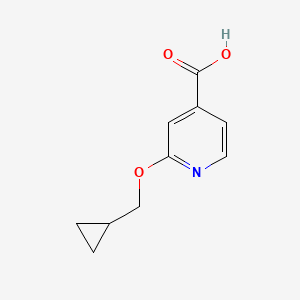
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)
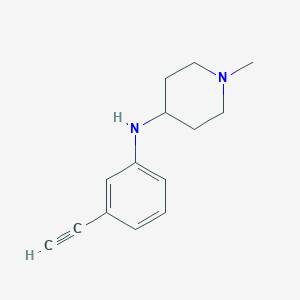
![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)
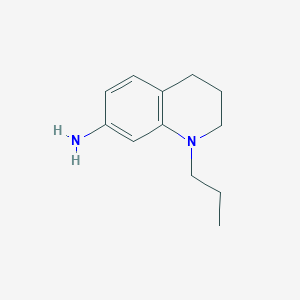
![(CYCLOPROPYLMETHYL)[(2,4-DICHLOROPHENYL)METHYL]AMINE](/img/structure/B1385781.png)
![(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1385783.png)
